6-Chloro-2-Ethoxypyrimidin-4-amine
Overview
Description
6-Chloro-2-Ethoxypyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H8ClN3O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position, an ethoxy group at the 2nd position, and an amino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-Ethoxypyrimidin-4-amine typically involves the chlorination of 2-Ethoxypyrimidin-4-amine. One common method includes the reaction of 2-Ethoxypyrimidin-4-amine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-Ethoxypyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
6-Chloro-2-Ethoxypyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals, contributing to advancements in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of 6-Chloro-2-Ethoxypyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal chemistry, its derivatives may act as inhibitors of key enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxypyrimidin-4-amine: Lacks the chlorine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloro-2-Methoxypyrimidin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in physical and chemical properties.
6-Chloro-4-aminopyrimidine: Lacks the ethoxy group at the 2nd position, affecting its solubility and reactivity.
Uniqueness
6-Chloro-2-Ethoxypyrimidin-4-amine is unique due to the combination of the chlorine atom, ethoxy group, and amino group on the pyrimidine ring. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
6-chloro-2-ethoxypyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVIIVRIYYSARF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718279 | |
Record name | 6-Chloro-2-ethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-56-4 | |
Record name | 6-Chloro-2-ethoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3286-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-ethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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